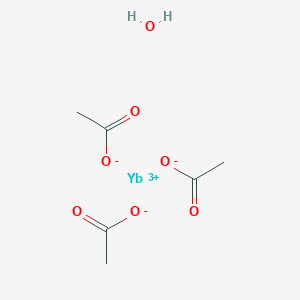
Ytterbium(3+);triacetate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ytterbium(3+);triacetate;hydrate, also known as ytterbium(III) acetate hydrate, is an inorganic salt of ytterbium and acetic acid. It has the chemical formula Yb(C₂H₃O₂)₃·xH₂O, where x represents the number of water molecules associated with the compound. This compound typically appears as colorless crystals that are soluble in water . Ytterbium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ytterbium(III) acetate hydrate can be synthesized through the reaction of ytterbium oxide (Yb₂O₃) with acetic acid (CH₃COOH). The reaction typically involves dissolving ytterbium oxide in acetic acid, followed by crystallization to obtain the desired hydrate form. The general reaction is as follows:
Yb2O3+6CH3COOH→2Yb(CH3COO)3+3H2O
The resulting ytterbium(III) acetate can then be crystallized from the solution to form hydrates with varying amounts of water molecules .
Industrial Production Methods
Industrial production of ytterbium(III) acetate hydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high purity and yield. The compound is typically produced in facilities equipped to handle rare earth elements and their compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Ytterbium(III) acetate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Ytterbium can exist in multiple oxidation states, primarily +2 and +3. The compound can undergo redox reactions where ytterbium is reduced or oxidized.
Substitution Reactions: The acetate ligands in ytterbium(III) acetate can be substituted with other ligands, leading to the formation of different complexes.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents can oxidize ytterbium(II) compounds to ytterbium(III).
Reduction: Reducing agents such as hydrogen or zinc dust can reduce ytterbium(III) to ytterbium(II).
Substitution: Ligand exchange reactions can occur in the presence of other ligands, such as halides or phosphates.
Major Products Formed
Oxidation: Ytterbium(III) oxide (Yb₂O₃)
Reduction: Ytterbium(II) compounds
Substitution: Various ytterbium complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Ytterbium(III) acetate hydrate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of ytterbium(III) acetate hydrate in various applications is primarily based on its ability to form complexes with other molecules. In bioimaging, for example, ytterbium complexes emit near-infrared light when excited, allowing for deep tissue imaging. The compound’s catalytic properties in organic reactions are due to its ability to stabilize transition states and facilitate reaction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lutetium(III) acetate
- Thulium(III) acetate
- Ytterbium(III) oxide
- Ytterbium(III) hydroxide
- Ytterbium(III) carbonate
Uniqueness
Ytterbium(III) acetate hydrate is unique due to its specific luminescent properties and its ability to form stable complexes with various ligands. Compared to other rare earth acetates, ytterbium(III) acetate hydrate is particularly valued for its applications in bioimaging and catalysis .
Eigenschaften
Molekularformel |
C6H11O7Yb |
|---|---|
Molekulargewicht |
368.19 g/mol |
IUPAC-Name |
ytterbium(3+);triacetate;hydrate |
InChI |
InChI=1S/3C2H4O2.H2O.Yb/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 |
InChI-Schlüssel |
PHWPQNTXTCAARQ-UHFFFAOYSA-K |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Yb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


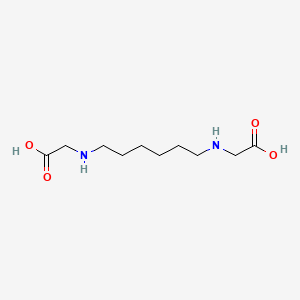
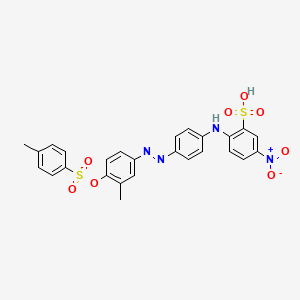

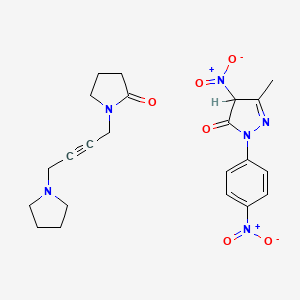
![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)
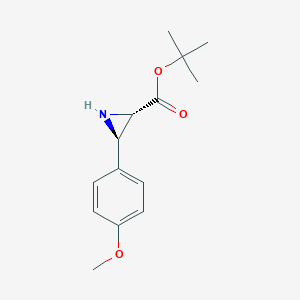





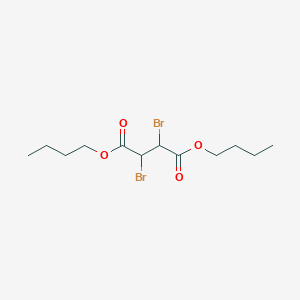

![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)
